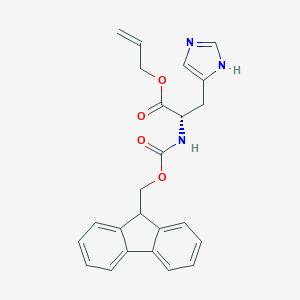

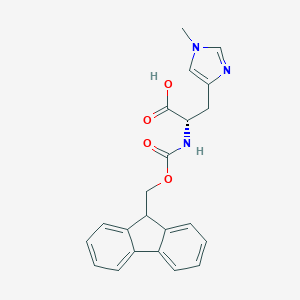

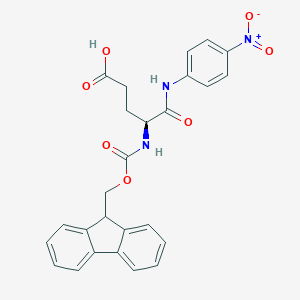

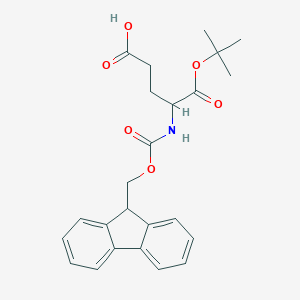

![molecular formula C39H34N2O5 B557523 (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid CAS No. 283160-20-3](/img/structure/B557523.png)

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

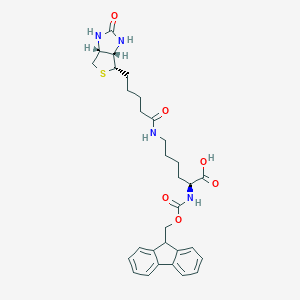

“(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid” is a chemical compound with the molecular formula C39H34N2O5 . It’s a complex organic molecule that contains several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) group, a carboxylic acid group, and a triphenylmethylamino group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The Fmoc group is a bulky, aromatic group that can have significant effects on the compound’s overall structure and properties. The carboxylic acid group is polar and can participate in hydrogen bonding, while the triphenylmethylamino group is a large, nonpolar group that can influence the compound’s solubility and reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (carboxylic acid) and nonpolar (Fmoc and triphenylmethylamino) groups would likely make it a relatively large and complex molecule with unique solubility properties .

Applications De Recherche Scientifique

New Linkers for Solid Phase Synthesis

(Bleicher, Lutz, & Wuethrich, 2000) reported the synthesis of compounds including 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These were used as new linkers in solid phase synthesis, showing higher acid stability than standard trityl resins.

Synthesis of Amino-Thiazole-Carboxylic Acid

In 2004, (Le & Goodnow) synthesized 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester.

Functionalized Fluorene Derivatives for Blue Emission

A study by (Athira, Meerakrishna, & Shanmugam, 2020) focused on the synthesis of blue emissive 9,9-disubstituted fluorene derivatives. These compounds were evaluated for their photophysical properties like absorption, solvatochromism, and emission.

Functionalized Polystyrenes with Tri-n-butyltin Carboxylates

In 2000, (Dalil et al.) synthesized methyl esters of ω-(para styryl)alkanoic acids, leading to the development of soluble polystyrenes functionalized by tri-n-butyltin carboxylates.

Schiff Base Organotin(IV) Complexes as Anticancer Drugs

(Basu Baul et al., 2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes. These complexes showed significant cytotoxicity against various human tumor cell lines.

Selective Detection of Picric Acid

In 2017, (Nagendran, Vishnoi, & Murugavel) developed a C3-symmetric triphenylbenzene based compound that acts as a selective fluorescent sensor for picric acid.

Formation of Triazolo[1,5-a]pyrimidines

(Britsun et al., 2006) detailed the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles, leading to the formation of various triazolo[1,5-a]pyrimidines.

Midrange Affinity Fluorescent Zn(II) Sensors

A study by (Nolan et al., 2006) synthesized Zinpyr, a fluorescein-based dye, for the detection of Zn(II) in biological samples.

W(CO)5 Complexes for IR-Detectable Tracers

(Kowalski et al., 2009) synthesized W(CO)5 complexes of certain acids for potential use as IR-detectable metal–carbonyl tracers.

Orientations Futures

The future directions for research on this compound could be quite diverse, given its complex structure and potential for biological activity. It could be of interest in the field of medicinal chemistry, where Fmoc-based compounds are often used in the development of new drugs . Additionally, it could be used as a building block in the synthesis of more complex molecules, or as a probe to study biological systems .

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-30(25-37(43)44)40-38(45)46-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,30,35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQYYASFUBPOHJ-PMERELPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375807 |

Source

|

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(triphenylmethyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid | |

CAS RN |

283160-20-3 |

Source

|

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(triphenylmethyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.